3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid
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Overview
Description
3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid is a fluorinated organic compound with the molecular formula C7H4F3N3O3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a trifluoroacetamido group attached to a pyrazine ring, which imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine-2-carboxylic acid and 2,2,2-trifluoroacetamide as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate. Additionally, coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) can be employed to activate the carboxylic acid group for nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetamido group, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous solvents.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted pyrazine derivatives.
Scientific Research Applications
3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions. The trifluoroacetamido group can enhance binding affinity and specificity in biological assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its fluorinated structure may improve drug stability and bioavailability.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The pyrazine ring may also participate in π-π stacking interactions, further enhancing binding affinity. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the trifluoroacetamido group, resulting in different reactivity and biological activity.
3-(Trifluoromethyl)pyrazine-2-carboxylic acid: Contains a trifluoromethyl group instead of a trifluoroacetamido group, leading to variations in chemical properties and applications.
2,3-Pyrazinedicarboxylic acid:
Uniqueness
3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it valuable in various scientific and industrial applications.
Biological Activity
3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid (CAS 1343092-17-0) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of pyrazine-2-carboxylic acid with trifluoroacetic anhydride and appropriate amines. The resulting compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity .
Antimicrobial Properties
Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial activity. For instance, studies have shown that various pyrazine derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis . The incorporation of the trifluoroacetamido group may enhance the compound's efficacy against resistant strains.
Antioxidant Activity
The antioxidant properties of pyrazine derivatives are notable. The presence of the trifluoroacetamido group may contribute to increased radical scavenging activity. In vitro assays using DPPH and ABTS methods have demonstrated that certain derivatives possess robust antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .
Molecular Docking Studies
Molecular docking studies suggest that this compound may interact effectively with various biological targets. For example, it has shown good binding affinity to GlcN-6-P synthase, an enzyme implicated in bacterial cell wall synthesis. This interaction could be responsible for its antibacterial properties .
3. Case Studies and Research Findings
Study | Findings | Biological Activity |
---|---|---|
RJPBCS (2015) | Synthesized various pyrazine derivatives | Antioxidant and antimicrobial activities observed |
PubMed (2006) | Identified compounds with AhR inhibition potential | Suggests role in preventing toxic effects from environmental pollutants |
PLOS ONE (2020) | Immunological detection methods for pyrazine derivatives | Important for detecting drug resistance in Mycobacterium tuberculosis |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : By targeting enzymes like GlcN-6-P synthase, the compound can disrupt bacterial cell wall synthesis.
- Radical Scavenging : The antioxidant properties help mitigate oxidative damage by neutralizing free radicals.
- Modulation of Cellular Signaling : Potential interactions with receptors involved in inflammation and immune responses could enhance therapeutic effects against infections.
Properties
Molecular Formula |
C7H4F3N3O3 |
---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H4F3N3O3/c8-7(9,10)6(16)13-4-3(5(14)15)11-1-2-12-4/h1-2H,(H,14,15)(H,12,13,16) |
InChI Key |
RMRNZKKXAGOOGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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